molecular formula C9H8Cl2N2O3S B2799499 2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid CAS No. 287197-80-2

2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid

Cat. No.: B2799499
CAS No.: 287197-80-2
M. Wt: 295.13
InChI Key: XOIOGMVTRLIMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic Acid is a high-purity chemical intermediate designed for research and development purposes. This compound features a 2,6-dichloropyridine scaffold, a privileged structure in medicinal chemistry and agrochemical research known for its versatility in Suzuki couplings and other cross-coupling reactions to create more complex molecules . The molecule integrates a thioether-linked acetic acid moiety, which can be utilized for further functionalization or to modulate physicochemical properties. The presence of the acetamide group can contribute to hydrogen bonding interactions, which is a valuable feature in the design of bioactive compounds or functional materials. Researchers can employ this compound as a key building block in the synthesis of potential pharmaceutical candidates, such as protease inhibitors or receptor ligands, as well as in the development of advanced materials. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[(2,6-dichloropyridin-3-yl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O3S/c10-6-2-1-5(9(11)13-6)12-7(14)3-17-4-8(15)16/h1-2H,3-4H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIOGMVTRLIMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1NC(=O)CSCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Antiviral Properties

Research indicates that derivatives of the 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide family exhibit significant antiviral properties. A study highlighted that these compounds function as capsid assembly inhibitors against the Hepatitis B virus (HBV). They demonstrated the ability to inhibit capsid assembly in vitro, leading to a reduction in viral proliferation when tested in cell cultures (HepG2.2.15) .

The mechanism by which these compounds exert their antiviral effects involves binding to specific sites on the HBV core protein (Cp), disrupting the assembly process necessary for virion maturation. The study also noted that when combined with existing antiviral agents like lamivudine, these inhibitors exhibited synergistic effects , enhancing overall antiviral efficacy .

Cytotoxicity and Safety Profile

A critical aspect of evaluating any new pharmaceutical compound is its safety profile. Preliminary studies suggest that derivatives of this compound exhibit low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, comprehensive toxicity studies are necessary to establish a clear safety margin before clinical applications can be considered.

Study 1: Efficacy Against HBV

In a controlled laboratory setting, researchers tested a series of compounds related to this compound for their efficacy against HBV. The results indicated:

CompoundIC50 (µM)Synergistic Effect with Lamivudine
Compound A1.5Yes
Compound B3.0No
Compound C0.8Yes

These findings support the potential use of these compounds as part of combination therapies for chronic HBV infections .

Study 2: Antibacterial Assessment

A separate investigation assessed the antibacterial activity of structurally similar compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results were promising:

PathogenMinimum Inhibitory Concentration (MIC)Compound Tested
Staphylococcus aureus32 µg/mLCompound D
Escherichia coli64 µg/mLCompound E

These results indicate that while further research is needed, there is potential for antibacterial applications .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Applications/Notes
This compound C₉H₈Cl₂N₂O₃S 295.15 2,6-Dichloropyridine, thioether Amide, carboxylic acid Pharmaceutical intermediate; discontinued
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₃H₁₈N₂O₃S₂ 326.42 Thietane, pyrimidine Ester, thioether Agrochemical research; ester group enhances lipophilicity
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid C₁₂H₁₂N₃O₄S 295.31 2,4-Dimethoxyphenyl, triazole Carboxylic acid, thioether Predicted low toxicity; ester derivatives explored for drug delivery
(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio acetic acid C₉H₇N₂O₃S 224.24 Cyano, methyl Carboxylic acid, thioether Organic synthesis intermediate; lower MW improves bioavailability
2-(2,6-Dichloropyridin-3-yl)acetonitrile C₇H₄Cl₂N₂ 191.03 Dichloropyridine, nitrile Nitrile Precursor for pyridine-based agrochemicals; lacks bioactivity-enhancing thioether

Commercial and Research Relevance

  • Target Compound : Primarily used as a specialty intermediate. Its discontinuation highlights the need for improved synthetic routes or derivatives .
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate : Actively researched in agrochemistry for pest-control applications due to its thietane-modified pyrimidine core .
  • Triazole Derivatives : Explored as anti-inflammatory and antimicrobial agents, leveraging the triazole ring’s hydrogen-bonding capacity .

Q & A

Q. What are the critical considerations for synthesizing 2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid with high purity?

Methodological Answer:

  • Multi-step synthesis : Follow protocols for analogous thioacetic acid derivatives, which typically involve condensation of 2,6-dichloropyridin-3-amine with thioacetate intermediates under controlled pH (e.g., acidic or basic conditions) .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to remove unreacted starting materials and byproducts .
  • Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target ≥98% purity for biological assays .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the dichloropyridinyl group (δ 7.2–8.1 ppm for aromatic protons) and thioacetate moiety (δ 3.5–4.0 ppm for methylene groups). Cross-validate with DEPT-135 to confirm carbon types .
  • Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to detect the molecular ion peak [M+H]+. Expected m/z: ~332.1 (exact mass depends on isotopic Cl pattern) .
  • Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .

Q. How should researchers handle stability issues during storage?

Methodological Answer:

  • Storage conditions : Store in amber vials at –20°C under inert gas (N2 or Ar) to prevent oxidation of the thioether group .
  • Stability monitoring : Perform periodic HPLC analysis over 6–12 months to detect degradation (e.g., hydrolysis of the amide bond or thioester) .

Advanced Research Questions

Q. What computational strategies can optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction path search : Use density functional theory (DFT) to model key intermediates (e.g., transition states during amide bond formation). Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Solvent optimization : Apply COSMO-RS simulations to predict solvent effects on reaction yields. Polar aprotic solvents (e.g., DMF) often enhance nucleophilic substitution at the pyridinyl group .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Assay standardization :
    • Use identical cell lines (e.g., HEK293 for receptor-binding assays) and control compounds.
    • Quantify impurities (e.g., residual DMF from synthesis) via LC-MS, as these may inhibit biological activity .
  • Dose-response validation : Repeat experiments with ≥3 independent batches to assess batch-to-batch variability. Apply ANOVA to confirm statistical significance .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a CM5 chip. Measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .
  • Molecular docking : Use AutoDock Vina to predict binding poses with the dichloropyridinyl group occupying hydrophobic pockets. Validate with mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.